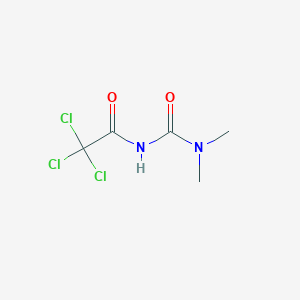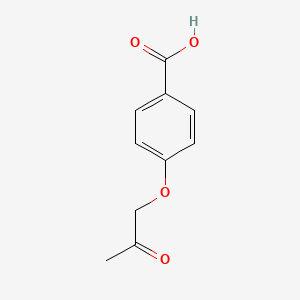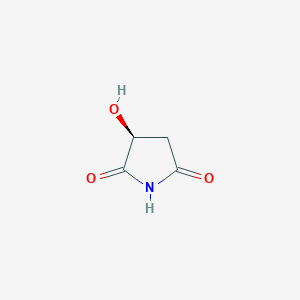
2,2,2-Trichloro-N-(dimethylcarbamoyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloro-N-(dimethylcarbamoyl)acetamide is a chemical compound with the molecular formula C4H6Cl3NO. It is also known by other names such as α,α,α-Trichloroacetamide and Trichloroacetamide . This compound is characterized by the presence of three chlorine atoms attached to the acetamide group, making it a trichloro derivative of acetamide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-(dimethylcarbamoyl)acetamide typically involves the reaction of trichloroacetyl chloride with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Cl3C-COCl+(CH3)2NH→Cl3C-CON(CH3)2+HCl
Industrial Production Methods
Industrial production of this compound may involve the use of phosgene and dimethylamine in a flow reactor at elevated temperatures. The reaction conditions are optimized to achieve high yields and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloro-N-(dimethylcarbamoyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form trichloroacetic acid and dimethylamine.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, can react with the compound in substitution reactions.
Acidic or Basic Conditions: Hydrolysis can be facilitated under acidic or basic conditions.
Major Products
Trichloroacetic Acid: Formed during hydrolysis.
Dimethylamine: Another product of hydrolysis.
Applications De Recherche Scientifique
2,2,2-Trichloro-N-(dimethylcarbamoyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloro-N-(dimethylcarbamoyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with active site residues. This inhibition can affect various biochemical pathways, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trichloroacetamide
- Dimethylcarbamoyl Chloride
- Trichloroethylene
Uniqueness
2,2,2-Trichloro-N-(dimethylcarbamoyl)acetamide is unique due to its specific structure, which combines the trichloroacetamide moiety with a dimethylcarbamoyl group. This unique structure imparts distinct chemical and biological properties to the compound, differentiating it from other similar compounds .
Propriétés
Numéro CAS |
31468-13-0 |
|---|---|
Formule moléculaire |
C5H7Cl3N2O2 |
Poids moléculaire |
233.48 g/mol |
Nom IUPAC |
2,2,2-trichloro-N-(dimethylcarbamoyl)acetamide |
InChI |
InChI=1S/C5H7Cl3N2O2/c1-10(2)4(12)9-3(11)5(6,7)8/h1-2H3,(H,9,11,12) |
Clé InChI |
DUQRRADRCXBJDQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)NC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene](/img/structure/B14698807.png)
![Ethyl [2-(aziridin-1-yl)ethyl]carbamate](/img/structure/B14698811.png)


![2-[1-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14698825.png)
![5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one](/img/structure/B14698838.png)


![2(3H)-Benzothiazolethione, 3-[(cyclohexylamino)methyl]-](/img/structure/B14698852.png)
![(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14698854.png)

![Benzene, [[(3-methyl-2-butenyl)oxy]methyl]-](/img/structure/B14698876.png)


